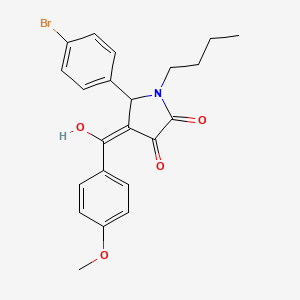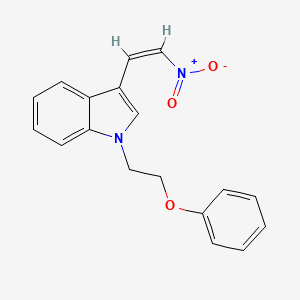![molecular formula C17H24N4O3 B5308333 N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5308333.png)
N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, also known as MMBO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MMBO is a small molecule that belongs to the class of piperazinylacetyl compounds and has been shown to have promising effects in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is not fully understood, but it is believed to modulate various signaling pathways involved in inflammation, pain, and neuroprotection. This compound has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) and reduce the activation of microglial cells, which play a crucial role in neuroinflammation. This compound has also been shown to enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines like IL-1β and IL-6 and increase the levels of anti-inflammatory cytokines like IL-10. This compound has also been shown to reduce the activation of astrocytes and microglial cells, which play a crucial role in neuroinflammation. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroprotection and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide in lab experiments is its small size, which allows for easy penetration of the blood-brain barrier and access to the central nervous system. This compound is also relatively stable and can be synthesized in large quantities, making it a cost-effective option for research. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.
Direcciones Futuras
There are several future directions for research on N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to slow down the progression of these diseases. Another area of interest is its potential use in cancer therapy. This compound has been shown to have anti-proliferative effects on cancer cells and may be able to enhance the efficacy of existing cancer treatments. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide involves the reaction of N-methylglycine with N-[(4-methylbenzyl)carbamoyl]piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxysuccinimide (NHS). The resulting intermediate is then subjected to N-methylation using a reagent like methyl iodide to obtain the final product.
Aplicaciones Científicas De Investigación
N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models of multiple sclerosis, neuropathic pain, and Alzheimer's disease. This compound has also been investigated for its potential use in cancer therapy due to its ability to inhibit the proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[2-(methylamino)-2-oxoethyl]-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12-3-5-13(6-4-12)11-21-8-7-19-17(24)14(21)9-15(22)20-10-16(23)18-2/h3-6,14H,7-11H2,1-2H3,(H,18,23)(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRLNJAGHNRFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)NCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-phenyl-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5308263.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5308266.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethoxybenzamide hydrochloride](/img/structure/B5308271.png)
![4-{4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308275.png)



![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5308318.png)
![5-(2-azepan-1-yl-2-oxoethyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5308322.png)
![8-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5308327.png)
![6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5308340.png)
![3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5308347.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308354.png)
![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B5308360.png)